2-Iodo Adenosine 2',3'-Acetonide
Description
Overview of Nucleoside Chemistry and Adenosine (B11128) Derivatives in Academic Inquiry
Nucleosides are fundamental biological molecules composed of a nitrogenous base linked to a five-carbon sugar. wikipedia.orgyoutube.com When the base is adenine (B156593), the resulting nucleoside is adenosine. Adenosine and its derivatives are integral to numerous physiological processes and are key components of nucleic acids like DNA and RNA. symeres.comrsc.org In the realm of academic and pharmaceutical research, adenosine derivatives are of profound interest due to their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a wide array of physiological and pathological conditions. nih.gov The synthesis of modified adenosine analogs allows for the systematic investigation of structure-activity relationships, paving the way for the development of new therapeutic agents. nih.govacs.org
The Strategic Importance of Halogenated Nucleoside Intermediates
Halogenated nucleosides are valuable intermediates in organic synthesis. nih.gov The presence of a halogen atom, such as iodine, at a specific position on the nucleoside structure provides a reactive handle for a variety of chemical transformations. This strategic functionalization enables chemists to introduce a diverse range of substituents, thereby creating libraries of novel compounds for biological screening. nih.gov The carbon-halogen bond can participate in various cross-coupling reactions, nucleophilic substitutions, and other transformations, making halogenated nucleosides powerful tools for molecular exploration.
Positioning of 2-Iodo Adenosine 2',3'-Acetonide as a Central Scaffold in Synthetic Methodologies
This compound holds a prominent position as a key intermediate in the synthesis of 2-substituted adenosine analogs. cymitquimica.com The "2',3'-acetonide" group serves as a protecting group for the hydroxyl functions on the ribose sugar, preventing them from interfering with reactions at the 2-position of the adenine base. This protection strategy directs the chemical modifications to the desired location. The iodine atom at the 2-position is particularly useful due to its reactivity, allowing for the introduction of various functional groups through established synthetic protocols. nih.gov This makes this compound a versatile and highly sought-after starting material for the synthesis of a wide range of adenosine derivatives. grantome.com
Scope and Academic Research Focus on this compound
The academic research focus on this compound is primarily centered on its utility as a synthetic precursor. Researchers leverage this compound to explore novel synthetic methodologies and to construct unique adenosine analogs with tailored properties. Investigations often involve the development of new coupling reactions, the optimization of reaction conditions, and the synthesis of derivatives with potential applications in areas such as antiviral or anticancer research. nih.gov The compound itself is a subject of study, with its chemical properties and reactivity being of fundamental interest to organic chemists.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | [(3aR,4R,6R,6aR)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d] nih.govnih.govdioxol-6-yl]methanol | lgcstandards.com |
| Synonyms | 2-Iodo-2',3'-O-(1-methylethylidene)adenosine | |
| Molecular Formula | C13H16IN5O4 | nih.gov |
| Molecular Weight | 433.20 g/mol | cymitquimica.com |
| Appearance | White to Off-White Solid | |
| Melting Point | 179-184°C | |
| Solubility | Soluble in Acetone (B3395972), Chloroform, and Methanol | |
| CAS Number | 141018-25-9 |
Research Applications
The primary application of this compound in research lies in its role as a versatile intermediate for organic synthesis. cymitquimica.com It serves as a starting material for the creation of a wide array of 2-substituted adenosine analogs, which are then studied for their potential biological activities. For instance, it has been used in the synthesis of compounds targeting adenosine receptors, which are involved in various signaling pathways. scilit.comnih.gov The ability to readily modify the 2-position allows for the exploration of how different substituents impact receptor binding and selectivity. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWSBURSUIDKHK-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo Adenosine 2 ,3 Acetonide
Acetonide Installation Protocols
The 2',3'-acetonide protecting group is typically installed by reacting the adenosine (B11128) derivative with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions. rsc.orgwikipedia.org This reaction forms a cyclic ketal, effectively masking the 2'- and 3'-hydroxyl groups of the ribose sugar. rsc.orgwikipedia.org The formation of this acetonide is a reversible process, which is crucial for its later removal. ontosight.ai
Table 1: Acetonide Installation Reagents
| Reagent | Conditions |
| Acetone | Acid catalyst ontosight.ai |
| 2,2-Dimethoxypropane | Mild acidic conditions rsc.org |
Role of the Acetonide Protecting Group in Synthetic Transformations
The primary function of the 2',3'-acetonide group is to prevent the 2'- and 3'-hydroxyl groups from participating in subsequent chemical reactions. This protection allows for selective modifications to be made at other positions of the molecule, such as the C2 position of the purine (B94841) base or the 5'-hydroxyl group. umich.edu The acetonide group is stable under various reaction conditions but can be readily removed when desired. wikipedia.orglibretexts.org Deprotection is typically achieved through hydrolysis using a dilute aqueous acid. wikipedia.org This ease of removal makes the acetonide an effective and versatile protecting group in the multi-step synthesis of complex nucleoside analogs. ontosight.ainih.gov
Purification and Characterization Methodologies
Biocatalytic Approaches for Nucleoside Analog Synthesis and Potential Relevance
The enzymatic synthesis of nucleoside analogs has become a prominent area of research, leveraging the inherent efficiency and specificity of biological catalysts. tandfonline.com While direct biocatalytic synthesis of 2-Iodo Adenosine 2',3'-Acetonide is not extensively documented in readily available literature, the principles established for other modified nucleosides offer a clear roadmap for its potential enzymatic production. The primary biocatalytic strategies applicable to nucleoside synthesis are centered around the use of specific enzyme classes, including nucleoside phosphorylases, nucleoside kinases, and transglycosylases. nih.govvu.ltresearchgate.net
Enzymatic approaches are generally considered more environmentally sustainable compared to conventional chemical syntheses, as they are performed in aqueous conditions. nih.gov The high efficiency and selectivity of enzymes often lead to higher yields and easier purification of the target compounds. researchgate.net
Enzyme-Catalyzed Transglycosylation
A principal method for creating novel nucleoside analogs is through transglycosylation, a process that involves the transfer of a glycosyl group from a donor nucleoside to an acceptor base. researchgate.net This reaction is typically catalyzed by nucleoside phosphorylases (NPs) or N-deoxyribosyltransferases. researchgate.netrsc.org
Nucleoside phosphorylases (NPs) catalyze the reversible phosphorolysis of a nucleoside into a pentose-1-phosphate and a corresponding nucleobase. tandfonline.com By coupling this with a reverse phosphorolysis step, a new, non-natural nucleobase can be attached to the sugar moiety. tandfonline.com Multi-enzyme systems, often combining purine (B94841) nucleoside phosphorylases (PNPs) and pyrimidine (B1678525) nucleoside phosphorylases (PyNPs), are frequently employed to drive the thermodynamic equilibrium towards the synthesis of the desired product. researchgate.netnih.gov
For the potential synthesis of this compound, a plausible strategy would involve:
The use of an easily accessible pyrimidine nucleoside (e.g., uridine (B1682114) or thymidine) protected with a 2',3'-acetonide group as the sugar donor.
A PyNP would cleave the donor nucleoside to generate the corresponding 2',3'-acetonide-ribose-1-phosphate.
A PNP, known to accept modified purine bases, would then catalyze the reaction between this sugar phosphate (B84403) and 2-iodoadenine to form the target molecule.
The substrate tolerance of these enzymes is a critical factor. Studies have shown that various PNPs can accommodate modifications on the purine ring, suggesting that the presence of an iodine atom at the 2-position of adenine (B156593) would likely be accepted. nih.gov
Key Enzymes in Nucleoside Analog Synthesis
| Enzyme Class | Function | Relevance to Nucleoside Analog Synthesis | Example(s) |
| Nucleoside Phosphorylases (NPs) | Catalyze reversible phosphorolysis of nucleosides | Transfer of sugar moieties to modified bases (transglycosylation) researchgate.net | E. coli Purine Nucleoside Phosphorylase (PNP), Thermus thermophilus Pyrimidine Nucleoside Phosphorylase (PyNP) nih.govnih.gov |
| Nucleoside Kinases | Phosphorylate nucleosides to form nucleotides | Production of nucleoside monophosphates from analogs vu.ltmdpi.com | Drosophila melanogaster deoxynucleoside kinase (dNK) vu.ltmdpi.com |
| Nucleoside Transglycosylases/ Deoxyribosyltransferases | Catalyze the exchange of nucleobases between two nucleosides | Direct transfer of sugar groups without a phosphate intermediate nih.govburleylabs.co.uk | Lactobacillus leichmannii Type II nucleoside 2′-deoxyribosyltransferase (LlNDT-2) nih.govrsc.org |
Multi-Enzyme Cascades
Complex nucleoside analogs are often synthesized using multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next in a one-pot setup. acs.orgmdpi.com A cascade for a modified adenosine analog might start from ribose. A ribokinase could phosphorylate ribose at the 5'-position, followed by a phosphopentomutase to isomerize it to ribose-1-phosphate (B8699412). Finally, a nucleoside phosphorylase would couple the activated sugar with the desired modified base, such as 2-iodoadenine. acs.org The initial protection of the 2' and 3' hydroxyls with an acetonide group would need to be integrated into this chemoenzymatic strategy.
Research Findings on Substrate Specificity
The feasibility of these biocatalytic routes hinges on the substrate specificity of the enzymes involved. Research has demonstrated that many enzymes in nucleoside metabolism have a broad substrate scope.
| Enzyme | Substrate(s) | Product(s) | Research Finding |
| D. melanogaster deoxynucleoside kinase | Various canonical and modified nucleosides | Corresponding nucleoside 5'-monophosphates | The kinase is active towards a wide range of nucleoside analogues, with reaction yields often between 40-90%. vu.lt |
| L. leichmannii NDT-2 | Uridine/Cytidine and purine/pyrimidine analogues | Ribonucleoside analogues | The enzyme tolerates modifications at the 5-position of pyrimidines and various purine analogues, and the process is scalable. nih.gov |
| T. thermophilus PyNP | Thymidine and 4'-methylated uracil | 4'-methylated nucleosides | Demonstrates the ability of NPs to accommodate modifications on the sugar moiety, suggesting potential for accepting the 2',3'-acetonide group. tandfonline.com |
Given these findings, it is highly probable that a biocatalytic or chemoenzymatic approach could be developed for this compound. The key would be the selection or engineering of a purine nucleoside phosphorylase that efficiently accepts both the 2-iodoadenine base and a 2',3'-acetonide protected ribose-1-phosphate donor. This approach aligns with the growing trend of using biocatalysis to create complex and high-value pharmaceutical intermediates in a more sustainable and efficient manner. rsc.orgworktribe.com
Utility in the Synthesis of 2-Substituted Adenosine Derivatives
This compound is a pivotal starting material for creating a diverse library of 2-substituted adenosine analogs. tcichemicals.comnih.gov The strategic placement of the iodo group makes the C2 position of the adenosine scaffold susceptible to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient introduction of a wide array of functional groups, including alkynyl, alkenyl, aryl, and alkyl moieties. nih.govnih.govnih.gov Furthermore, the C2 position is also amenable to nucleophilic substitution reactions, expanding the repertoire of possible modifications. nih.gov The resulting 2-substituted derivatives are of great interest for their potential biological activities, including antiviral and anticancer properties, and as ligands for adenosine receptors. tcichemicals.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position
Palladium-catalyzed cross-coupling reactions are powerful and widely used methods in organic synthesis for forming carbon-carbon bonds. sigmaaldrich.comnih.gov In the context of modifying this compound, these reactions are indispensable. The high reactivity of the C-I bond towards oxidative addition to a palladium(0) complex initiates a catalytic cycle that can be harnessed to couple the adenosine core with various organic partners. wikipedia.orglibretexts.org This has enabled the synthesis of numerous adenosine derivatives that would be difficult to access through other means. The most prominent of these methods include the Sonogashira, Suzuki, and Heck reactions. tcichemicals.comsigmaaldrich.com
Sonogashira Coupling for 2-Alkynyl Adenosine Derivative Synthesis
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is particularly effective for synthesizing 2-alkynyl adenosine derivatives from this compound. tcichemicals.comnih.gov This reaction typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) co-catalyst, in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org
Research by Matsuda et al. demonstrated the synthesis of 2-alkynyladenosines via a palladium-catalyzed cross-coupling reaction. tcichemicals.com A typical procedure involves reacting 2-iodoadenosine (B13990) with a terminal alkyne, such as ethynylbenzene, in a solvent like dimethylformamide (DMF). tcichemicals.com The reaction is catalyzed by a palladium source, like bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) iodide (CuI) co-catalyst, with an amine base such as triethylamine. tcichemicals.comwikipedia.org This methodology has been used to produce a series of 2-alkynyladenosine and 2-alkynyladenosine-5'-N-ethyluronamide derivatives. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |
| This compound | Terminal Alkyne (e.g., Ethynylbenzene) | PdCl₂(PPh₃)₂ / CuI | Triethylamine | DMF | 2-Alkynyl Adenosine Derivative |
| This compound | TMS-acetylene | Palladium Complex / CuI | Amine Base | Organic Solvent | 2-(Trimethylsilyl)ethynyl Adenosine Derivative |
This table summarizes typical conditions for the Sonogashira coupling reaction to synthesize 2-alkynyl adenosine derivatives.
Suzuki Coupling for 2-Alkenyl and Aryl Adenosine Derivative Synthesis
The Suzuki coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, creating a carbon-carbon bond between an organoboron compound and an organohalide. sigmaaldrich.com This reaction is highly effective for introducing alkenyl and aryl groups at the C2 position of the adenosine scaffold.
Studies have shown that 2-halopurines, including 2-iodo derivatives, can readily participate in Suzuki-Miyaura cross-coupling reactions. nih.gov For instance, the reaction of a 2-iodopurine with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding 2-arylpurine derivative. nih.gov Similarly, coupling with alkenylboronic acids or their esters produces 2-alkenyladenosine derivatives. The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.org This method was successfully applied in the synthesis of ST1535, a potent adenosine A2A receptor antagonist, by coupling a 2-halopurine with a tributylborane. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |
| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Aqueous Base (e.g., Na₂CO₃) | Toluene/Ethanol | 2-Aryl Adenosine Derivative |
| This compound | Alkenylboronic Acid | Palladium Catalyst | Base | Organic Solvent | 2-Alkenyl Adenosine Derivative |
| 2-Iodo-6-chloropurine | Tributylborane | Palladium Catalyst | Base | Organic Solvent | 2-Alkylpurine Derivative |
This table outlines the general components for Suzuki coupling to generate 2-aryl, 2-alkenyl, and 2-alkyl adenosine derivatives.
Heck Reaction and Other Cross-Coupling Strategies
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to 2-alkenyl adenosine derivatives from this compound. tcichemicals.com The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, where the palladium catalyst first undergoes oxidative addition with the iodo-adenosine derivative, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org
Research has demonstrated the synthesis of 2-alkenyladenosines using this methodology. tcichemicals.com The reaction conditions typically involve a palladium source, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base in an organic solvent. nih.govuva.nl
Beyond the Sonogashira, Suzuki, and Heck reactions, other cross-coupling strategies like the Stille coupling (using organostannanes) have also been employed for the synthesis of 2-substituted adenosine derivatives, such as the introduction of a methyl group using tetramethylstannane. nih.govnih.gov
Nucleophilic Substitution Reactions at the C2 Position
While palladium-catalyzed reactions are dominant, the C2 position of 2-iodoadenosine derivatives can also undergo nucleophilic substitution. In these reactions, the iodo group, being a good leaving group, is displaced by a nucleophile. This provides an alternative pathway to introduce various functionalities, particularly heteroatoms, onto the purine ring. nih.gov
Introduction of Azido (B1232118) Groups via Copper-Catalyzed Coupling
The introduction of an azido (N₃) group creates a versatile chemical handle that can be further modified, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgnih.gov While direct nucleophilic substitution of the 2-iodo group with an azide (B81097) salt can be challenging, copper catalysis facilitates related transformations.
Copper(I) is well-known to catalyze reactions involving azides and alkynes. organic-chemistry.orgresearchgate.netjenabioscience.com In the context of purine synthesis, copper catalysis is instrumental in mediating the formation of carbon-nitrogen bonds. For example, the copper-catalyzed cycloaddition between an organic azide and a 1-iodoalkyne has been reported, highlighting the affinity of copper(I) for both azide and iodo-alkyne moieties. nih.gov The synthesis of C-2 substituted indolin-3-ones has been achieved using azide-tethered iodonium (B1229267) ylides under copper catalysis, demonstrating copper's role in mediating reactions between azides and iodo-containing precursors to form new heterocyclic structures. researchgate.net These examples underscore the principle that copper catalysis is a viable strategy for reactions involving the introduction or subsequent transformation of azide functionalities in complex molecular scaffolds.
Other Nucleophilic Displacements
While cross-coupling reactions are a dominant strategy for modifying the C2 position, the iodo group in this compound is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the purine ring system activates the C2 position for attack by various nucleophiles. This approach is often more direct than metal-catalyzed methods for introducing certain heteroatom substituents.
Examples of nucleophiles used in such displacements include:
Amines: Primary and secondary amines can displace the 2-iodo group to form 2-aminoadenosine (B16350) derivatives. For instance, reaction with methanolic ammonia (B1221849) can yield 2-amino-2',3'-O-isopropylideneadenosine. mdpi.com This reactivity is analogous to the displacement of other halogens at the C2 position, such as chlorine, to form N6-substituted and 2-substituted analogs. nih.gov
Thiols: Thiolates (RS⁻) readily displace the iodo group to form 2-thioether derivatives (2-alkylthioadenosines), which are valuable for further chemical manipulation or as final target compounds.
Alkoxides: The reaction with alkoxides (RO⁻) can be used to synthesize 2-alkoxyadenosine derivatives, which are important ligands for adenosine receptors. fishersci.se
The reactivity of the 2-iodo substituent is generally higher than that of other halogens, allowing these substitution reactions to proceed under milder conditions.
Derivatization at the Ribose Moiety in Conjunction with C2 Modification
The presence of the 2',3'-acetonide protecting group directs reactions to the primary 5'-hydroxyl group and allows for its selective modification. These transformations are often performed on the 2-iodo intermediate before subsequent manipulation of the purine C2 position.
The primary 5'-hydroxyl group of this compound can be oxidized to a carboxylic acid. This creates the key intermediate 5'-Carboxy-2-iodo-2',3'-O-isopropylidene-D-adenosine . chemicalbook.com This carboxy derivative is a versatile building block for creating further analogs, such as amides (uronamides) or esters, by coupling the carboxylic acid with various amines or alcohols. These 5'-uronamide derivatives are particularly significant in the development of agonists for adenosine receptors. fishersci.se
Furthermore, the 5'-hydroxyl group is the site of phosphorylation to generate nucleotides. While challenging, multi-step procedures can convert 2-substituted adenosine analogs into their corresponding 5'-triphosphates, which are essential for studying enzymatic processes involving RNA and DNA polymerases. nih.govresearchgate.net For example, a 2-substituted adenosine can be converted to its 5'-triphosphate, which can then be incorporated into nucleic acids by polymerases. nih.govresearchgate.net
The acetonide group, which protects the 2'- and 3'-hydroxyls, is crucial for regioselective synthesis. However, its removal is a necessary final step in the synthesis of many target molecules to restore the natural ribose configuration. This deprotection, known as de-acetonidation, is typically achieved under mild acidic conditions.
Common methods for removing the isopropylidene group include:
Treatment with dilute aqueous acid, such as 0.1N hydrochloric acid (HCl). nih.gov
Reaction with aqueous trifluoroacetic acid (TFA). fiu.edu
This step yields the free 2',3'-diol, which is often critical for the biological activity of the nucleoside analog, particularly for its interaction with enzymes or receptors.
Application in the Synthesis of Complex Nucleoside Analogs for Research
The synthetic utility of this compound is best demonstrated by its use as a precursor for complex, biologically active molecules. Its dual reactivity at the C2 and C5' positions allows for the construction of sophisticated molecular architectures.
Key Research Applications:
P2Y Receptor Ligands: The intermediate has been used to synthesize potent and selective antagonists for purinergic receptors. For example, it is a precursor in the synthesis of 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate (MRS2500) , a selective P2Y1 receptor antagonist. This compound was subsequently radiolabeled to create [³²P]MRS2500, a high-affinity radioligand used to quantify P2Y1 receptor expression in native tissues like the brain, lung, and liver. nih.gov
PARP-1 Inhibitors: A series of potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy, were synthesized using adenosine-based scaffolds. The strategy involved linking a 2,3-dihydro-1H-isoindol-1-one moiety to the adenosine core via various spacer groups. nih.gov The 2-iodo precursor provides a handle for introducing these complex substituents through cross-coupling reactions.
Adenosine Receptor Agonists: The derivative 5'-Carboxy-2-iodo-2',3'-O-isopropylidene-D-adenosine is used to prepare 2-alkynyl-adenosine nucleosides. These compounds have been investigated as potential agonists for various adenosine receptor subtypes, which are therapeutic targets for a range of conditions. chemicalbook.com
The table below summarizes the research applications and the corresponding complex analogs synthesized.
| Research Target Area | Synthesized Analog Example | Precursor Role | Citation |
| P2Y Receptor Research | [³²P]MRS2500 | Starting material for multi-step synthesis of the antagonist. | nih.gov |
| Cancer Therapy | Adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones | Provides a scaffold for linking inhibitor moieties. | nih.gov |
| Adenosine Receptor Modulation | 2-Alkynyl-adenosine nucleosides | Intermediate for the synthesis of potential agonists. | chemicalbook.com |
These examples underscore the strategic importance of this compound as a foundational building block in medicinal chemistry and chemical biology for creating novel and complex nucleoside analogs.
Advanced Research Applications of 2 Iodo Adenosine 2 ,3 Acetonide and Its Derivatives in Chemical Biology
Rational Design of Adenosine (B11128) Receptor Ligands for Molecular Probing
The rational design of selective ligands for adenosine receptors (ARs) is a major focus in medicinal chemistry, aimed at developing new therapeutic agents and research tools. 2-Iodo Adenosine 2',3'-Acetonide is a key intermediate in this process, allowing for precise modifications to the adenosine scaffold to tune binding affinity and selectivity for the four AR subtypes (A1, A2A, A2B, and A3). The acetonide group protects the 2' and 3'-hydroxyls of the ribose, enabling selective chemical transformations at other positions, while the 2-iodo group is a versatile handle for introducing a variety of substituents through cross-coupling reactions.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Structure-activity relationship (SAR) studies are fundamental to understanding how a ligand binds to its receptor and to designing more potent and selective molecules. The 2-position of the adenosine scaffold is a critical site for modification, and derivatives originating from this compound have been extensively used to probe the molecular recognition of adenosine receptors.
By replacing the iodo group with various alkyloxy, aryloxy, and aralkyloxy chains, researchers have systematically explored the steric and electronic requirements of the A1 and A2A receptor binding pockets. nih.gov For instance, studies on a series of 2-alkyloxyadenosines revealed that a hydrophobic binding site exists in A2A receptors at a distance from the 2-position that accommodates a spacer chain of -O-CH2-CH2-. nih.gov The affinity for A2A receptors was significantly enhanced with bulky terminal groups like cyclohexyl and phenyl, highlighting the importance of this hydrophobic pocket. nih.gov In contrast, the affinities for A1 receptors were less sensitive to these structural changes. nih.gov
Further SAR studies on 2,N6,5'-substituted adenosine derivatives have been crucial for developing potent agonists for the A2B receptor. acs.orgnih.govacs.org It was found that 2-ether derivatives were generally more potent than the corresponding amines or thioethers. acs.org For example, 2-[2-(1-Naphthyl)ethyloxy]adenosine was identified as a highly potent and selective A2A agonist, while other 2-ether derivatives showed moderate potency as partial agonists at the A3 receptor. nih.gov These findings demonstrate that strategic modifications at the 2-position can dramatically alter the selectivity and efficacy profile of an adenosine derivative across the different receptor subtypes.
| Derivative Type | Key SAR Finding | Receptor Subtype(s) | Reference |
| 2-Alkyloxy-adenosines | A hydrophobic pocket in the A2 receptor accommodates a -O-CH2-CH2- spacer. | A2A | nih.gov |
| 2-Aralkoxy-adenosines | Bulky terminal groups like cyclohexyl and phenyl enhance A2A affinity. | A2A | nih.gov |
| 2-Ether derivatives | Generally more potent than corresponding amines or thioethers at the A2B receptor. | A2B | acs.org |
| 2-[2-(1-Naphthyl)ethyloxy]adenosine | Identified as a potent and selective agonist. | A2A | nih.gov |
| 2-Benzyl ether derivatives | Act as moderately potent partial agonists. | A3 | nih.gov |
Computational Modeling and Molecular Docking Analysis of Ligand-Receptor Interactions
Computational modeling and molecular docking provide invaluable insights into how ligands interact with their target receptors at an atomic level. These in silico techniques are used to predict the binding poses of novel ligands, rationalize observed SAR data, and guide the design of new compounds with improved properties.
Molecular docking studies of various adenosine derivatives have been performed using homology models and, more recently, crystal structures of adenosine receptors. researchgate.netsemanticscholar.orgdocking.orgnih.gov For instance, docking of 2-substituted derivatives into an A2B receptor model helped to rationalize the enhanced potency of compounds with specific 2-arylethyl-oxo moieties. acs.org These models can reveal key hydrogen bonding interactions, for example, between the ribose hydroxyls of the ligand and specific amino acid residues like threonine, serine, and histidine in the receptor, which are often crucial for agonism. nih.gov
Docking studies have also been instrumental in understanding the different binding modes of agonists versus antagonists. docking.orgnih.gov For example, analysis of the binding of N6-substituted adenosine derivatives to the A3 receptor suggested that the N6-benzyl moiety forms a hydrophobic interaction with a phenylalanine residue in an extracellular loop. nih.gov The ability to visualize these interactions helps researchers to design derivatives of this compound that are tailored to interact with specific residues, thereby enhancing affinity and selectivity for a desired receptor subtype.
Conformational Analysis of this compound Derivatives and their Influence on Binding
The three-dimensional shape, or conformation, of a ligand is a critical determinant of its binding affinity and efficacy. The acetonide group on this compound plays a crucial role by restricting the conformation of the ribose sugar ring. nih.govcalstate.edu This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty of binding and can pre-organize the ligand into a bioactive conformation.
The ribose moiety of nucleosides typically exists in an equilibrium between two main puckered conformations, termed North (N) and South (S). The presence of the 2',3'-O-isopropylidene (acetonide) group shifts this equilibrium. nih.gov Studies on N6-dimethyl-2',3'-O-isopropylidene adenosine have shown that the presence of an intramolecular hydrogen bond, facilitated by the fixed conformation, promotes the S-type conformation. nih.gov This conformational preference of the sugar ring, along with the orientation of the purine (B94841) base (syn vs. anti), significantly influences how the ligand fits into the receptor's binding site.
Substitution at the 2' position of adenosine analogs has been shown to stabilize the S-conformer, while 3' substitution leads to a more pronounced stabilization of the N-conformer. researchgate.net By starting with the conformationally restricted this compound, chemists can design derivatives where the ribose conformation is biased, potentially leading to higher affinity and selectivity for a specific receptor subtype that preferentially binds one conformation over the other.
Development and Application of Biochemical Probes and Chemical Genetic Tools
Beyond its use in creating receptor ligands, this compound is a valuable starting point for the synthesis of biochemical probes and chemical genetic tools. These molecules are designed to interact with and report on biological processes within living systems, providing a deeper understanding of cellular function and dysfunction.
Synthesis of Bioorthogonal Tags (e.g., 2-Ethynyl Adenosine Acetonide) for Proteome Mapping
A key application of this compound is its conversion to 2-ethynyl adenosine derivatives. The ethynyl (B1212043) (alkyne) group is a bioorthogonal tag, meaning it is chemically inert in biological systems but can be specifically reacted with a partner molecule, typically an azide (B81097), through a "click chemistry" reaction. This allows for the specific labeling and visualization of biomolecules.
The synthesis of 2-ethynyladenosine often starts from 2-iodoadenosine (B13990), where the iodo group is replaced with an ethynyl group via a Sonogashira cross-coupling reaction. nih.govrsc.org The resulting 2-ethynyladenosine can then be used in various biological applications. For example, it is cell-permeable and can be metabolically incorporated into nascent mRNA transcripts by RNA polymerases and poly(A) polymerases. researchgate.netjenabioscience.com The ethynyl-tagged RNA can then be labeled with a fluorescent azide or a biotin-azide conjugate. This enables the visualization of newly synthesized RNA or its purification for downstream analysis, such as identifying which mRNAs undergo polyadenylation in response to a specific stimulus. researchgate.net
| Probe | Synthetic Precursor | Bioorthogonal Reaction | Application | Reference |
| 2-Ethynyl Adenosine (2-EA) | 2-Iodoadenosine | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Labeling and profiling of newly synthesized mRNA and poly(A) tails. | researchgate.netjenabioscience.com |
| 2-Ethynyl-adenosine-5'-triphosphate (2eATP) | 2-Iodoadenosine | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Chemical reporter for protein AMPylation. | rsc.org |
Use in Elucidating Molecular Mechanisms of Enzyme-Substrate Interactions (e.g., Kinases)
Derivatives of this compound are also employed to study the molecular mechanisms of enzymes that utilize adenosine or its triphosphate form (ATP) as a substrate, such as protein kinases. These enzymes play central roles in cellular signaling, and their dysregulation is implicated in many diseases.
By synthesizing 2-substituted ATP analogs, researchers can probe the active site of kinases and other ATP-dependent enzymes. nih.govnih.gov For example, a series of 2-substituted adenosine triphosphate derivatives, including those with chloro, fluoro, amino, methyl, vinyl, and ethynyl groups, have been synthesized and tested as substrates for various polymerases. nih.gov These studies revealed that while some modifications were well-tolerated, bulkier groups like vinyl and ethynyl could hinder the enzymatic reaction, providing information about the steric constraints of the enzyme's active site. nih.gov
Furthermore, 2-substituted cyclic AMP (cAMP) derivatives have been used to investigate the activation of cAMP-dependent protein kinase (PKA). nih.gov By analyzing the relative potency of these derivatives, a relationship was found between the hydrophobic, steric, and electronic properties of the 2-substituent and the activation of the kinase. nih.gov These types of studies, which rely on synthetic precursors like this compound, are crucial for understanding the fundamental principles of enzyme-substrate recognition and for the development of specific enzyme inhibitors.
Explorations in Nucleic Acid Chemistry and Modified Oligonucleotides
The strategic placement of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern chemical biology and therapeutic development. These modifications can bestow novel structural and functional properties upon nucleic acids, expanding their utility far beyond their natural roles. The compound this compound serves as a valuable precursor for the introduction of a 2-iodo modification into adenosine residues within oligonucleotide chains. This section explores the integration of such 2-substituted adenosine scaffolds and investigates the resulting structural and functional ramifications for the nucleic acid constructs.
Integration of 2-Substituted Adenosine Scaffolds into Oligonucleotide Constructs
The incorporation of modified nucleosides like 2-iodo adenosine into synthetic oligonucleotides is most commonly achieved through the phosphoramidite (B1245037) method of solid-phase synthesis. This well-established technique allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. To be utilized in this process, the modified nucleoside, this compound, must first be converted into its corresponding phosphoramidite derivative.
The synthesis of a 2-substituted adenosine phosphoramidite generally involves a multi-step process. Starting with the protected nucleoside, such as this compound, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. The 2',3'-acetonide group serves as a convenient protecting group for the cis-diol of the ribose sugar during these initial synthetic steps. Following the 5'-protection, the crucial phosphitylation step is carried out at the 3'-hydroxyl position, introducing the phosphoramidite moiety. This is commonly achieved by reacting the 5'-protected nucleoside with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base. The resulting 2-iodo adenosine phosphoramidite can then be purified and used as a monomer in an automated DNA/RNA synthesizer.
| Step | Description | Key Reagents |
| 1. Protection of Exocyclic Amines | The exocyclic amine of adenosine is protected to prevent side reactions. | Acylating agents (e.g., benzoyl chloride) |
| 2. 5'-Hydroxyl Protection | The 5'-hydroxyl group is protected with a DMT group for purification and to direct the subsequent reaction. | Dimethoxytrityl chloride (DMTr-Cl) |
| 3. 3'-Phosphitylation | The 3'-hydroxyl group is reacted to introduce the reactive phosphoramidite moiety. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| 4. Purification | The final phosphoramidite is purified, typically by silica (B1680970) gel chromatography. | - |
This table outlines the general synthetic workflow for preparing a modified nucleoside phosphoramidite, a necessary precursor for its incorporation into oligonucleotides via automated solid-phase synthesis.
Once the phosphoramidite is synthesized, it can be incorporated at specific positions within a growing oligonucleotide chain. The coupling step in the synthesizer involves the reaction of the 5'-hydroxyl of the support-bound oligonucleotide with the activated phosphoramidite of the incoming modified nucleoside. Subsequent capping, oxidation, and deprotection steps complete the synthesis cycle.
An alternative strategy for incorporating modified adenosines involves enzymatic methods. For instance, 2-substituted adenosine triphosphate (ATP) derivatives have been shown to be substrates for RNA and DNA polymerases nih.gov. This allows for the enzymatic synthesis of RNA or DNA containing modified bases. A study demonstrated the successful enzymatic incorporation of various 2-substituted ATPs, including those with chloro, fluoro, and amino groups, into RNA using T7 RNA polymerase nih.gov. This suggests that 2-iodo-ATP could potentially be used in a similar manner for the enzymatic synthesis of 2-iodo-adenosine-containing RNA.
Investigating Structural and Functional Consequences of 2-Modifications in Nucleic Acid Structures
The introduction of a bulky iodine atom at the 2-position of adenosine within an oligonucleotide can have significant effects on the structure and function of the resulting nucleic acid duplex. The 2-position of purines resides in the minor groove of a standard Watson-Crick base pair. Modifications at this position can therefore influence duplex stability, conformation, and interactions with proteins and other molecules.
Structural Consequences:
The table below summarizes the expected and observed structural effects of modifications at or near the 2-position of adenosine.
| Modification | Location | Observed/Expected Structural Effect | Technique |
| 2-Iodo-Adenosine | C2 of Adenine (B156593) (Minor Groove) | Local distortion of the minor groove; potential alteration of sugar pucker and helical twist. | Expected, based on sterics |
| C8-Propynyl-2'-Deoxyadenosine | C8 of Adenine (Major Groove) | Local perturbation of duplex structure, but overall A-form geometry maintained in DNA/RNA hybrids. nih.gov | NMR Spectroscopy nih.gov |
| 2'-O-Phenethyladenosine | 2'-OH of Ribose | Destabilization of the duplex; ligand resides in the major groove. nih.gov | CD and NMR Spectroscopy nih.gov |
| N2,N2-dimethylguanosine | N2 of Guanine (Minor Groove) | Alters hydrogen bonding capacity and pairing behavior. scilit.com | X-ray Crystallography scilit.com |
This table presents a comparison of the structural consequences of various modifications on purine nucleosides within oligonucleotide duplexes, providing a framework for understanding the potential impact of a 2-iodo-adenosine modification.
Functional Consequences:
The functional implications of a 2-iodo-adenosine modification are multifaceted and can be exploited for various research applications.
Hybridization and Stability: The bulky iodine atom can affect the thermal stability (melting temperature, Tm) of the nucleic acid duplex. The effect can be stabilizing or destabilizing depending on the context of the sequence and the nature of the opposing strand. For instance, a study on 7-iodo-8-aza-7-deaza-2'-deoxyadenosine, a structural analogue, showed that it enhanced the stability of duplexes nih.gov. The change in Tm upon incorporation of 2-iodo-adenosine would need to be experimentally determined for specific oligonucleotide sequences.
Probing Nucleic Acid Structure: The iodine atom can serve as a heavy atom for X-ray crystallographic studies, aiding in the phase determination and structure solution of complex nucleic acid structures. Furthermore, the 2-iodo-adenosine can be used as a precursor for introducing other functionalities through cross-coupling reactions, such as Sonogashira coupling, to attach fluorescent probes or other reporter groups for studying nucleic acid dynamics and interactions.
Interaction with Enzymes: Modifications in the minor groove can significantly impact the recognition and processing of nucleic acids by enzymes. For example, the activity of RNase H, which cleaves the RNA strand of a DNA/RNA hybrid, is sensitive to the minor groove width and conformation nih.govnih.gov. The presence of a bulky 2-iodo group could modulate the activity of polymerases, nucleases, and other DNA/RNA binding proteins. This could be beneficial in applications where resistance to nuclease degradation is desired.
Future Research Directions and Innovations in the Chemistry of 2 Iodo Adenosine 2 ,3 Acetonide
Development of Novel and More Efficient Synthetic Pathways
Key areas for future development include:
Direct C-H Iodination: Investigating selective and direct C-H iodination at the C2 position of the adenosine (B11128) core would represent a significant advancement. This approach could potentially bypass the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Improved Halogenation Reagents: The development and application of novel, milder, and more selective iodinating agents could improve the efficiency and functional group tolerance of the iodination step.
Flow Chemistry: The use of continuous flow chemistry could offer advantages in terms of reaction optimization, safety, and scalability. Flow reactors can allow for precise control over reaction parameters, potentially leading to higher yields and purity of the desired product.
Enzymatic Synthesis: Biocatalytic approaches, using specifically engineered enzymes, could offer a highly selective and environmentally friendly alternative for the synthesis of 2-Iodo Adenosine 2',3'-Acetonide and its analogues.
| Synthetic Strategy | Potential Advantages |
| Direct C-H Iodination | Fewer synthetic steps, increased atom economy |
| Novel Halogenation Reagents | Milder reaction conditions, improved selectivity |
| Flow Chemistry | Enhanced reaction control, improved scalability and safety |
| Enzymatic Synthesis | High selectivity, environmentally friendly |
Expansion of Derivatization Strategies for Enhanced Chemical Diversity
This compound is an excellent scaffold for the generation of diverse chemical libraries for drug discovery and chemical biology. The C2-iodo group is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Future research will likely focus on expanding the repertoire of derivatization strategies:
Palladium-Catalyzed Cross-Coupling Reactions: Further exploration of Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions will enable the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups at the C2 position.
Click Chemistry: The introduction of "clickable" functional groups, such as alkynes or azides, at the C2 position would facilitate the rapid and efficient conjugation of this compound derivatives to other molecules of interest, such as fluorophores, affinity tags, or drug payloads.
Modification of the Ribose Moiety: Following the deprotection of the acetonide group, the 2' and 3' hydroxyl groups on the ribose sugar can be further modified to explore the structure-activity relationship of the resulting nucleoside analogues.
N6-Position Derivatization: The N6-amino group of the adenine (B156593) base is another key position for modification, allowing for the synthesis of a wide range of N6-substituted derivatives with diverse biological activities. nih.gov
Emerging Applications in Targeted Chemical Biology and Probe Development
The unique properties of this compound make it an ideal starting material for the development of sophisticated chemical probes to study biological systems.
Emerging applications include:
Fluorescent Probes: The C2-iodo group can be replaced with a fluorophore through cross-coupling reactions to generate fluorescent adenosine analogues. researchgate.netnih.gov These probes can be used to study the localization, dynamics, and interactions of adenosine receptors and other nucleotide-binding proteins within living cells using advanced microscopy techniques. nih.gov
Affinity-Based Probes: By incorporating a reactive group and a reporter tag, this compound can be converted into affinity-based probes. These probes can be used to covalently label and identify specific adenosine-binding proteins in complex biological samples, aiding in target identification and validation. acs.orgresearchgate.net
Radioligands: The introduction of a radioactive isotope, such as iodine-125, can be achieved at the C2 position, leading to the development of high-affinity radioligands for positron emission tomography (PET) imaging of adenosine receptors in vivo. nih.gov This has significant potential for the diagnosis and monitoring of various diseases, including cancer and neurological disorders. nih.govnih.gov
Targeted Therapies: The development of antibody-drug conjugates or other targeted delivery systems where a cytotoxic agent is linked to an adenosine analogue could provide a novel approach for cancer therapy. mdpi.com
| Probe Type | Application |
| Fluorescent Probes | Live-cell imaging of adenosine receptors and binding proteins |
| Affinity-Based Probes | Target identification and validation |
| Radioligands | In vivo imaging of adenosine receptors (PET) |
| Targeted Therapies | Cancer therapy |
Integration with Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Understanding
To fully understand the biological function of this compound derivatives, it is crucial to elucidate their interactions with their biological targets at a molecular level. The integration of advanced analytical techniques will be instrumental in achieving this.
Future research will increasingly rely on:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) experiments, can provide detailed information about the binding epitopes and conformations of these ligands when bound to their protein targets.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of 2-iodo adenosine analogues in complex with their target proteins. acs.org This structural information is invaluable for understanding the molecular basis of ligand recognition and for guiding the rational design of new and more potent compounds.
Computational Modeling and Molecular Dynamics Simulations: In silico methods will play an increasingly important role in predicting the binding modes of new derivatives, understanding the dynamics of ligand-receptor interactions, and guiding the design of new experiments. researchgate.net
Advanced Mass Spectrometry Techniques: Techniques such as native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide valuable insights into the stoichiometry, dynamics, and conformational changes of protein-ligand complexes. noaa.gov
By combining these advanced analytical and computational approaches, researchers will be able to gain a comprehensive understanding of the structure-activity relationships of this compound derivatives, paving the way for the development of novel therapeutics and research tools.
Q & A
Basic: What are the critical steps in synthesizing 2-Iodo Adenosine 2',3'-Acetonide, and how are yield and purity optimized?
Methodological Answer:
The synthesis involves three key stages:
Acetonide Protection : The 2',3'-hydroxyl groups of adenosine are protected using sulfuric acid as a catalyst to form the acetonide intermediate. This step prevents unwanted side reactions during subsequent iodination .
Iodination : The 5'-hydroxyl group is selectively iodinated using iodine-containing reagents under controlled conditions (e.g., inert atmosphere, low moisture).
Deprotection : The acetonide group is removed via acid hydrolysis (e.g., 6N HCl) to yield the final product.
Optimization Strategies :
- Purification : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .
- Yield Improvement : Monitoring reaction kinetics (e.g., via thin-layer chromatography) minimizes byproduct formation.
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the acetonide ring formation (δ 1.3–1.5 ppm for methyl groups) and iodine substitution (downfield shifts at C5') .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 423.08).
- Infrared Spectroscopy (IR) : Absence of hydroxyl peaks (~3200–3500 cm) confirms successful acetonide protection .
Advanced: How can researchers resolve discrepancies in reported biological activity of this compound across in vitro and in vivo models?
Methodological Answer:
Discrepancies often arise due to:
- Metabolic Instability : In vivo models may hydrolyze the acetonide group prematurely, reducing bioavailability. Use radiolabeled analogs (e.g., C) to track metabolic pathways .
- Model-Specific Variability : Compare results across multiple systems (e.g., cell lines vs. organoids). For example, antiviral assays using SARS-CoV-2 replicons (luciferase-based) may show higher sensitivity than plaque reduction assays .
Mitigation :- Stabilize the acetonide group via prodrug strategies (e.g., esterification of the 5'-hydroxyl with short-chain fatty acids) .
- Validate findings with orthogonal assays (e.g., RT-qPCR for viral RNA quantification alongside luciferase activity) .
Advanced: What experimental design considerations are critical for studying the nucleoside analog’s mechanism of action?
Methodological Answer:
- Control Groups : Include unmodified adenosine and non-iodinated acetonide analogs to isolate iodine’s role in activity .
- Dose-Response Curves : Use logarithmic concentrations (e.g., 0.1–100 µM) to determine IC values and assess toxicity thresholds .
- Time-Course Studies : Evaluate temporal effects (e.g., RNA polymerase inhibition at 6, 12, 24 hours) to distinguish direct vs. indirect mechanisms .
Data Interpretation :
Basic: How should researchers handle safety concerns when working with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct iodination steps in a fume hood to prevent inhalation of volatile reagents.
- Waste Disposal : Collect iodine-containing waste separately for halogen-specific disposal protocols .
Advanced: What strategies address the compound’s poor solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvents : Use dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) to maintain solubility without cytotoxicity .
- Lipid-Based Formulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-cholesterol) to enhance cellular uptake .
- Surfactants : Add polysorbate 80 (0.01% w/v) to reduce aggregation in cell culture media .
Advanced: How can computational modeling enhance the design of this compound derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., SARS-CoV-2 RdRp) and prioritize derivatives for synthesis .
- QSAR Models : Correlate substituent effects (e.g., iodine position, acetonide stability) with antiviral activity to guide structural modifications .
- MD Simulations : Assess conformational stability of the acetonide ring under physiological conditions (e.g., solvation in water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
